molecular formula C13H18N2O B12578565 Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- CAS No. 613660-72-3

Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-

Cat. No.: B12578565
CAS No.: 613660-72-3
M. Wt: 218.29 g/mol
InChI Key: GNBZUYMERWEODI-UHFFFAOYSA-N
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Description

Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-: is a nitrogen-containing heterocyclic compound Pyrrolidine derivatives are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimizing the Suzuki–Miyaura coupling reaction conditions to ensure high yield and purity. This would include selecting appropriate solvents, temperatures, and catalysts to facilitate the reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- has several scientific research applications:

Mechanism of Action

The exact mechanism of action for Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is not well-documented. like other pyrrolidine derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions can modulate various biochemical pathways, leading to the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-dione
  • Prolinol

Comparison

Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is unique due to its specific substitution pattern on the pyrrolidine ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other pyrrolidine derivatives .

Biological Activity

Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This compound is part of a broader class of pyrrolidine derivatives that exhibit significant pharmacological properties, making them valuable in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The molecular structure of Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- can be represented as follows:

C13H16N2O\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}

This compound features a pyrrolidine ring substituted with methyl and pyridine moieties, which contribute to its unique biological activity. The specific arrangement of functional groups influences its interaction with biological targets.

Antimicrobial Properties

Pyrrolidine derivatives have been extensively studied for their antimicrobial activities. Research indicates that compounds similar to Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- demonstrate significant efficacy against various bacterial strains. For instance, studies have shown that certain pyrrolidine derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of pyrrolidine derivatives is another area of active research. Compounds within this class have been reported to inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways and induction of apoptosis. For example, certain derivatives exhibit nanomolar activity against specific kinases, suggesting a targeted approach in cancer therapy .

The exact mechanism by which Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]- exerts its biological effects is not fully elucidated. However, it is hypothesized that it interacts with specific enzymes or receptors within the body, leading to modulation of biochemical pathways associated with disease processes .

Research Findings and Case Studies

Several studies have highlighted the biological activity of pyrrolidine derivatives:

  • Antiviral Activity : Research has indicated that certain pyrrolidine compounds possess antiviral properties, making them potential candidates for therapeutic development against viral infections .
  • Structure-Activity Relationship (SAR) : A comprehensive review on pyrrolidine derivatives emphasizes the importance of structural modifications in enhancing biological activity. Variations in substituents on the pyrrolidine ring significantly affect potency and selectivity towards biological targets .
  • In Vitro Studies : In vitro assays have demonstrated that derivatives can inhibit pro-inflammatory cytokine production in immune cells, showcasing their potential in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of Pyrrolidine, 2,5-dimethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-, a comparison with other related compounds is useful:

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer ActivityMechanism of Action
Pyrrolidine Derivative A3.12 - 12.5ModerateEnzyme inhibition
Pyrrolidine Derivative B10 - 20HighApoptosis induction
Pyrrolidine, 2,5-dimethyl-1...3.12 - 12.5NanomolarReceptor modulation

Properties

CAS No.

613660-72-3

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(2,5-dimethylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone

InChI

InChI=1S/C13H18N2O/c1-9-4-7-12(8-14-9)13(16)15-10(2)5-6-11(15)3/h4,7-8,10-11H,5-6H2,1-3H3

InChI Key

GNBZUYMERWEODI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(N1C(=O)C2=CN=C(C=C2)C)C

Origin of Product

United States

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